molecular formula C25H26N2OS B11651966 3-(3-methylphenyl)-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

3-(3-methylphenyl)-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

Cat. No.: B11651966
M. Wt: 402.6 g/mol
InChI Key: IXJDRNSHWRNKIN-UHFFFAOYSA-N
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Description

3-(3-METHYLPHENYL)-2-(METHYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a quinazoline core, which is known for its biological activity and potential therapeutic applications.

Properties

Molecular Formula

C25H26N2OS

Molecular Weight

402.6 g/mol

IUPAC Name

3-(3-methylphenyl)-2-methylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one

InChI

InChI=1S/C25H26N2OS/c1-17-9-8-11-19(15-17)27-23(28)21-22(26-24(27)29-2)20-12-5-4-10-18(20)16-25(21)13-6-3-7-14-25/h4-5,8-12,15H,3,6-7,13-14,16H2,1-2H3

InChI Key

IXJDRNSHWRNKIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)N=C2SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-METHYLPHENYL)-2-(METHYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-(3-METHYLPHENYL)-2-(METHYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction could produce more saturated spiro compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

3-(3-METHYLPHENYL)-2-(METHYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-METHYLPHENYL)-2-(METHYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro compounds and quinazoline derivatives, such as:

  • Spiro[cyclohexane-1,2’-quinazoline]
  • 3-(4-Methylphenyl)-2-(methylsulfanyl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4-one
  • 2-(Methylsulfanyl)-3-phenyl-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4-one

Uniqueness

What sets 3-(3-METHYLPHENYL)-2-(METHYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE apart is its unique combination of a spiro structure with a quinazoline core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

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